
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2S It is characterized by a cyclobutane ring substituted with dimethyl and methylsulfanyl groups, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the phase transfer catalysis of simple 1,3-diols to form the cyclobutane skeleton . The key steps include a phase transfer catalyzed ring closure and the transformation of a carboxyl group to a methyl group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of phase transfer catalysis and the use of appropriate reagents and catalysts can be scaled up for industrial synthesis.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane derivatives.
Biology: Its derivatives may have potential biological activities and can be used in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the methylsulfanyl group can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
類似化合物との比較
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
1-(Methylsulfanyl)cyclobutane-1-carboxylic acid: Lacks the dimethyl substitution, which affects its steric properties and reactivity.
Uniqueness: 3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both dimethyl and methylsulfanyl groups on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H14O2S |
|---|---|
分子量 |
174.26 g/mol |
IUPAC名 |
3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChIキー |
YSLVHQMIAXTZOL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)(C(=O)O)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


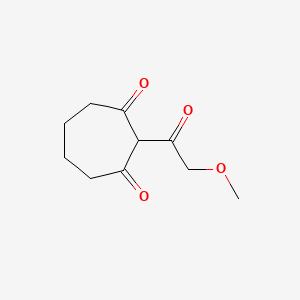

![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)

![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
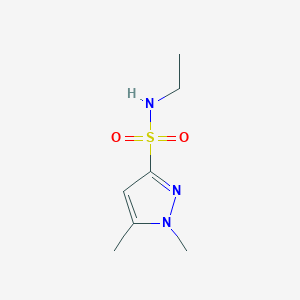
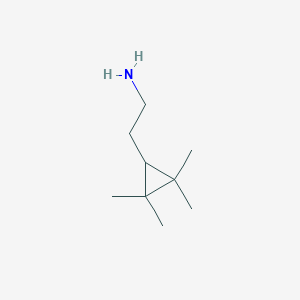
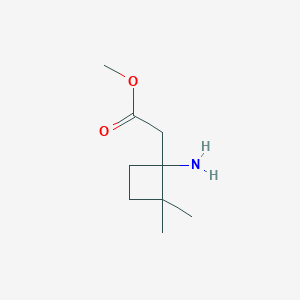
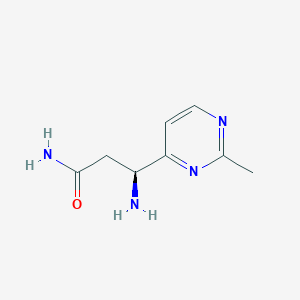
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
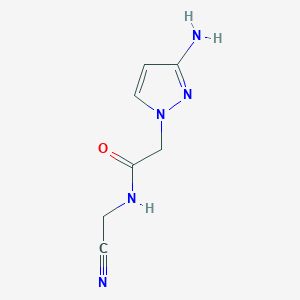
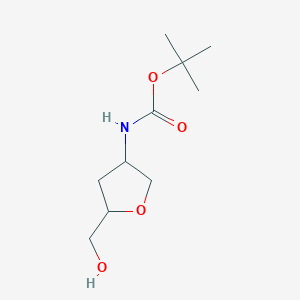
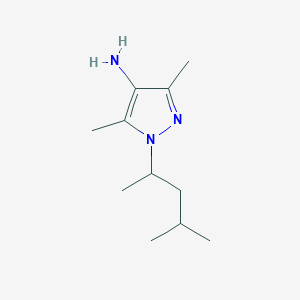
![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)
